tert-butyl 4-methylsulfanyl-10-oxo-8-(trifluoromethylsulfonyloxy)spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-11-carboxylate
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Overview
Description
tert-Butyl 2’-(methylthio)-6’-oxo-5’-(((trifluoromethyl)sulfonyl)oxy)-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 2’-(methylthio)-6’-oxo-5’-(((trifluoromethyl)sulfonyl)oxy)-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. The synthetic route typically starts with the preparation of the cyclohexane and pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine intermediates, followed by their coupling and subsequent functionalization. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The trifluoromethylsulfonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2’-(methylthio)-6’-oxo-5’-(((trifluoromethyl)sulfonyl)oxy)-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group may enhance its binding affinity and specificity, while the spirocyclic structure provides stability and rigidity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other spirocyclic molecules and those with trifluoromethylsulfonyl groups. Compared to these compounds, tert-Butyl 2’-(methylthio)-6’-oxo-5’-(((trifluoromethyl)sulfonyl)oxy)-6’H-spiro[cyclohexane-1,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
tert-butyl 4-methylsulfanyl-10-oxo-8-(trifluoromethylsulfonyloxy)spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-11-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O6S2/c1-19(2,3)33-18(30)27-11-20(8-6-5-7-9-20)28-13(16(27)29)14(34-36(31,32)21(22,23)24)12-10-25-17(35-4)26-15(12)28/h10H,5-9,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXQSFWCDMNSCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCCCC2)N3C(=C(C4=CN=C(N=C43)SC)OS(=O)(=O)C(F)(F)F)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2170746-98-0 |
Source
|
Record name | 2'-(methylthio)-6'-oxo-5'-[[(trifluoromethyl)sulfonyl]oxy]-spiro[cyclohexane-1,9'(6'H)-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidine]-7'(8'H)-carboxylic acid 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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